An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',6'-Dihydroxy-4'-methoxydihydrochalcone is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and insights into its biological interactions. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential therapeutic applications.
Physicochemical Properties
The fundamental physicochemical characteristics of 2',6'-Dihydroxy-4'-methoxydihydrochalcone are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₄ | PubChem |
| Molecular Weight | 272.29 g/mol | PubChem |
| Melting Point | 172-175 °C | Echemi[1] |
| Physical Description | Solid | Human Metabolome Database |
| logP (calculated) | 3.3 | PubChem |
| pKa (strongest acidic, predicted) | 9.88 | FooDB[2] |
| Water Solubility (predicted) | 0.051 g/L | FooDB[2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and biological properties are essential for reproducibility and validation of research findings.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.
Protocol:
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A small, finely powdered sample of 2',6'-Dihydroxy-4'-methoxydihydrochalcone is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
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The sample is heated at a controlled rate.
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The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point.
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For 2',6'-Dihydroxy-4'-methoxydihydrochalcone, an uncorrected melting point was recorded on an electrothermal melting point apparatus (Gallenkamp)[3].
Determination of Octanol-Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard protocol for its experimental determination.
Protocol:
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A solution of 2',6'-Dihydroxy-4'-methoxydihydrochalcone is prepared in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
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The n-octanol and water layers are separated.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
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The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values. Spectrophotometric titration is a widely used method for pKa determination.
Protocol:
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A series of buffer solutions with a range of known pH values are prepared.
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A stock solution of 2',6'-Dihydroxy-4'-methoxydihydrochalcone is prepared in a suitable solvent.
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A small aliquot of the stock solution is added to each buffer solution.
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The UV-Vis absorbance spectrum of each solution is recorded.
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Changes in the absorbance at specific wavelengths corresponding to the ionized and non-ionized forms of the compound are plotted against the pH.
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The pKa is determined from the midpoint of the resulting titration curve.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone have been evaluated by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Protocol:
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Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.
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Treatment: The macrophages are pre-treated with varying concentrations of 2',6'-Dihydroxy-4'-methoxydihydrochalcone for a specific duration.
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Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.
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Cytokine Measurement: After incubation, the cell culture supernatant is collected.
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The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and nitrite levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
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A reduction in the levels of these inflammatory markers in the presence of the compound indicates its anti-inflammatory activity.
Mandatory Visualizations
Synthesis Workflow of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
The synthesis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone can be achieved via the Claisen-Schmidt condensation, a classical method for the formation of chalcones and their derivatives. This is followed by a reduction of the chalcone to the corresponding dihydrochalcone.
Caption: Synthesis workflow for 2',6'-Dihydroxy-4'-methoxydihydrochalcone.
Anti-inflammatory Signaling Pathway
2',6'-Dihydroxy-4'-methoxydihydrochalcone exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). This suggests an interruption of the canonical inflammatory signaling cascade.
Caption: Inhibition of LPS-induced inflammatory signaling.
Conclusion
This technical guide consolidates the available data on the physicochemical properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone. The provided experimental protocols and visual diagrams of its synthesis and anti-inflammatory mechanism offer a robust starting point for further research and development. The favorable anti-inflammatory profile of this compound warrants deeper investigation into its therapeutic potential.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE | Biological Sciences - PJSIR [v2.pjsir.org]
- 3. v2.pjsir.org [v2.pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
